molecular formula C9H20O B1583038 3-Methyl-3-octanol CAS No. 5340-36-3

3-Methyl-3-octanol

Cat. No.: B1583038
CAS No.: 5340-36-3
M. Wt: 144.25 g/mol
InChI Key: JEWXYDDSLPIBBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methyl-3-octanol is an organic compound that is used in the food industry as a flavoring agent It is known to contribute to the flavor of roast beef , suggesting that it may interact with taste receptors.

Mode of Action

Each isomer of this compound yields a different flavor , indicating that its interaction with its targets can result in varied sensory experiences.

Biochemical Pathways

It is known to be biochemically produced by the antrodia camphorata fungus

Properties

IUPAC Name

3-methyloctan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-6-7-8-9(3,10)5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWXYDDSLPIBBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884148
Record name 3-Methyl-3-octanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-36-3
Record name 3-Methyl-3-octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5340-36-3
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Record name 3-Methyl-3-octanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-3-OCTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=903
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Record name 3-Octanol, 3-methyl-
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Record name 3-Methyl-3-octanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyloctan-3-ol
Source European Chemicals Agency (ECHA)
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Record name 3-METHYL-3-OCTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Methyl-3-octanol in the degradation of nonylphenol by Sphingomonas sp. NP5?

A1: Research suggests that this compound is a metabolite produced during the degradation of nonylphenol isomers by the bacterium Sphingomonas sp. NP5. [] The bacterium utilizes a specific enzyme, nonylphenol monooxygenase (encoded by the nmoA gene), to initiate the degradation process. This enzyme converts a chemically synthesized nonylphenol isomer, 4-(1-ethyl-1-methylhexyl)phenol, into hydroquinone. [] During this conversion, this compound is detected as a byproduct, likely originating from the alkyl side chain of the nonylphenol isomer. [] This suggests that the cleavage of the alkyl side chain, resulting in this compound formation, is a step in the breakdown pathway of nonylphenol by Sphingomonas sp. NP5.

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